

A Technical Guide to the Isotopic Purity of TRIS-d11

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TRIS-d11

Cat. No.: B1591442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tris(hydroxymethyl)aminomethane-d11 (**TRIS-d11**), a deuterated analogue of a common biological buffer. This document outlines the specifications, analytical methodologies for purity determination, and relevant experimental workflows.

Introduction to TRIS-d11

TRIS-d11, with the chemical formula $(\text{DOCD}_2)_3\text{CND}_2$, is a stable isotope-labeled version of TRIS. The replacement of hydrogen atoms with deuterium atoms makes it a valuable reagent in a variety of scientific applications, most notably as a buffer in nuclear magnetic resonance (NMR) spectroscopy to avoid solvent signal interference in proton NMR. It is also utilized as an internal standard or tracer in mass spectrometry (MS)-based quantitative analyses. The utility of **TRIS-d11** is critically dependent on its isotopic purity, which refers to the percentage of molecules in which all eleven exchangeable and non-exchangeable protons have been replaced by deuterium.

Quantitative Data on Isotopic and Chemical Purity

Commercially available **TRIS-d11** typically exhibits high isotopic and chemical purity. The following tables summarize the specifications provided by major chemical suppliers.

Table 1: Isotopic Purity of Commercial **TRIS-d11**

| Supplier | Isotopic Purity (atom % D) | Reference(s) |
|--------------------------------------|----------------------------|--------------|
| Sigma-Aldrich/Merck | 98% | |
| Cambridge Isotope Laboratories, Inc. | 98% | |
| Eurisotop | 98% | |

Table 2: General Chemical and Physical Properties of **TRIS-d11**

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Chemical Formula | (DOCD ₂) ₃ CND ₂ | |
| Molecular Weight | 132.20 g/mol | |
| Chemical Purity | ≥98% | |
| Appearance | White crystalline solid | |
| Melting Point | 162-165 °C | |
| Boiling Point | 219-220 °C at 10 mmHg | |

Synthesis and Purification of TRIS-d11

While specific proprietary synthesis and purification protocols for commercial **TRIS-d11** are not publicly available, the general approaches for producing deuterated compounds involve isotopic exchange reactions or synthesis from deuterated precursors.

A plausible synthetic route for **TRIS-d11** involves the reaction of a suitable starting material with a deuterium source, such as heavy water (D₂O), under conditions that facilitate hydrogen-deuterium exchange. Catalytic reduction using deuterium gas is another common method for introducing deuterium into a molecule.

Purification of the final product is crucial to remove any remaining non-deuterated or partially deuterated TRIS, as well as other chemical impurities. This is typically achieved through recrystallization or chromatography. The efficiency of the purification process directly impacts the final isotopic and chemical purity of the product.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of **TRIS-d11** relies on analytical techniques that can differentiate between isotopes, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. By comparing the integrals of residual proton signals with those of a known internal standard, the degree of deuteration can be quantified.

Generalized Protocol for ^1H NMR Analysis:

- Sample Preparation:
 - Accurately weigh a known amount of the **TRIS-d11** sample (e.g., 5-10 mg).
 - Dissolve the sample in a deuterated solvent that does not contain exchangeable protons and has a known purity (e.g., DMSO- d_6 or CDCl_3).
 - Add a known quantity of an internal standard with a well-resolved proton signal that does not overlap with any residual TRIS signals.
- NMR Data Acquisition:
 - Acquire a quantitative ^1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation and accurate integration.
 - Optimize other acquisition parameters, such as the number of scans, to achieve a high signal-to-noise ratio.
- Data Processing and Analysis:

- Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integrate the residual proton signals of **TRIS-d11** and the signal of the internal standard.
- Calculate the amount of residual protons in the **TRIS-d11** sample relative to the internal standard.
- From this, determine the isotopic purity in atom % D.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for determining the distribution of isotopologues in a sample. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Generalized Protocol for LC-MS Analysis:

- Sample Preparation:
 - Prepare a dilute solution of the **TRIS-d11** sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
 - Prepare a similar solution of non-deuterated TRIS as a reference standard.
- Liquid Chromatography (LC) Separation:
 - Inject the sample into a liquid chromatography system to separate the **TRIS-d11** from any potential impurities.
 - A suitable column for this polar analyte would be a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase.
- Mass Spectrometry (MS) Analysis:
 - The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

- Acquire full scan mass spectra over the relevant m/z range for both the **TRIS-d11** and the non-deuterated TRIS samples. The expected $[M+H]^+$ ion for fully deuterated **TRIS-d11** is at m/z 133.19.
- The mass spectrometer should be operated in high-resolution mode to resolve the isotopic peaks.
- Data Analysis:
 - Extract the ion chromatograms for the molecular ions of TRIS and its isotopologues.
 - From the mass spectrum of the **TRIS-d11** sample, determine the relative abundances of the different isotopologues (d11, d10, d9, etc.).
 - Calculate the weighted average of the deuterium content to determine the overall isotopic purity.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of **TRIS-d11** using both NMR and MS techniques.

- To cite this document: BenchChem. [A Technical Guide to the Isotopic Purity of TRIS-d11]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591442#isotopic-purity-of-tris-d11\]](https://www.benchchem.com/product/b1591442#isotopic-purity-of-tris-d11)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com